molecular formula C13H17NO3 B136354 3-(cyclopentyloxy)-4-methoxybenzamide CAS No. 158429-58-4

3-(cyclopentyloxy)-4-methoxybenzamide

Cat. No.: B136354
CAS No.: 158429-58-4
M. Wt: 235.28 g/mol
InChI Key: UOYVPADOZOGKLB-UHFFFAOYSA-N
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Description

3-(cyclopentyloxy)-4-methoxybenzamide is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for preparing 3-cyclopentyloxy-4-methoxybenzamide involves the alkylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with cyclopentyl bromide. This reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF), acetone, or acetonitrile (MeCN) in the presence of anhydrous potassium or cesium carbonate . The reaction conditions require careful control to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production methods for 3-cyclopentyloxy-4-methoxybenzamide often involve similar synthetic routes but are optimized for large-scale production. This includes the use of phase transfer agents and solvents compatible with subsequent reactions. The process may also involve additional steps for product isolation and purification to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(cyclopentyloxy)-4-methoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst requirements.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a substrate in various chemical reactions.

    Biology: This compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications in treating diseases such as asthma, inflammatory disorders, and depression.

    Industry: It is utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-cyclopentyloxy-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it is known to act as a marker substrate for cytochrome P450 2B6, leading to enzyme inactivation through heme destruction . This interaction is substrate and time-dependent, resulting in a significant loss of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-Dichloro-4-pyridyl)-3-(cyclopentyloxy)-4-methoxybenzamide (DCMB): A known marker substrate for cytochrome P450 2B6.

    N-(3,5-Dichloro-4-pyridyl)-4-methoxy-3-(prop-2-ynyloxy)benzamide (TA): A novel terminal acetylene compound synthesized based on the chemical template of DCMB.

Uniqueness

3-(cyclopentyloxy)-4-methoxybenzamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to act as a substrate for cytochrome P450 2B6 and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-cyclopentyloxy-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYVPADOZOGKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381391
Record name 3-cyclopentyloxy-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158429-58-4
Record name 3-cyclopentyloxy-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Vigorously stirred aqueous ammonia solution (70 mL; 32% w/w) is treated dropwise with warm molten 3-cyclopentyloxy-4-methoxybenzoyl chloride (25.7 g) during a period of 20 minutes, keeping the temperature below 20° C. Stirring is continued at 20° C. for 2 hours, and then the suspension is filtered. The resulting solid is washed with water until free of ammonia, and is then dried under vacuum at 40°-45° C., to give 3-cyclopentyloxy-4-methoxy-benzamide (21.78 g), in the form of a buff solid.
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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